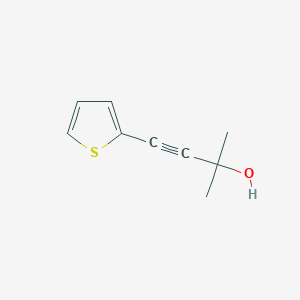
4-bromo-5-methyl-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1171125-21-5 . It has a molecular weight of 205.01 . The compound is a white to yellow solid .
Synthesis Analysis
Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis
The molecular structure of “4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is represented by the Inchi Code: 1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3, (H,7,8) (H,9,10) .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis
“4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is a white to yellow solid . It is part of the imidazole family, which is known to be highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Alkylation and Synthesis
4-bromo-5-methyl-1H-imidazole-2-carboxylic acid is used in various alkylation reactions, forming complex molecules with significant implications in chemical research. For instance, the alkylation of imidazole-4(5)-carboxylic acid derivatives has been studied, leading to the formation of monoalkylation products like 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide. This process involves reactions with bromoacetic acid and its methyl ester, yielding a mixture of 1,4- and 1,5-isomers (Dumpis et al., 2003). Additionally, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position has been achieved, producing various 2-substituted derivatives through brominelithium exchange or palladium-catalyzed coupling, showcasing the compound's versatility in chemical synthesis (Collman, Zhong, & Boulatov, 2000).
Organic Synthesis and Medicinal Chemistry
The compound plays a crucial role in synthesizing organic molecules and pharmaceuticals. For example, high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids has been demonstrated. This method is pivotal for synthesizing NS5A inhibitors, such as daclatasvir, highlighting the importance of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid in medicinal chemistry (Carneiro et al., 2015). Furthermore, the study of the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, a compound that forms a three-dimensional network through hydrogen bonding, indicating its structural significance in chemical research (Wu, Liu, & Ng, 2005).
Synthetic Pathways and Structural Studies
Innovative synthetic pathways are explored using this compound, such as the synthesis of 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one, displaying the compound's potential in creating diverse chemical libraries. This pathway also facilitates functionalization through Suzuki–Miyaura cross-coupling reactions, further expanding its application scope (Loubidi et al., 2016). Additionally, the structural analysis of N-methylated benzimidazole compounds offers insights into the design of amyloid-avid probes, underlining the compound's role in structural and medicinal chemistry (Ribeiro Morais et al., 2012).
Wirkmechanismus
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Targets of Action
The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and other proteins .
Mode of Action
The mode of action of imidazole compounds also depends on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways depending on their targets. For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell membrane integrity, or interfere with DNA replication .
Pharmacokinetics
The pharmacokinetics of imidazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of imidazole compounds can include changes in gene expression, inhibition of cell growth, induction of cell death, or modulation of immune responses .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Zukünftige Richtungen
The future directions of “4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” and similar compounds lie in their potential for the development of new drugs . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCZQLMGQRYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-methyl-1H-imidazole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

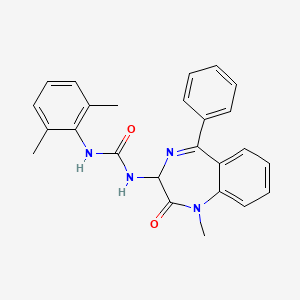

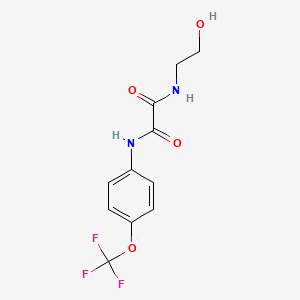

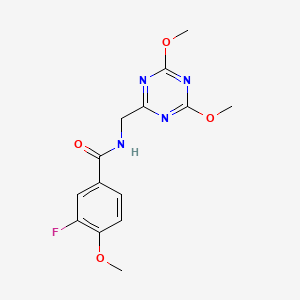
![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)
![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)
![4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2531849.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)
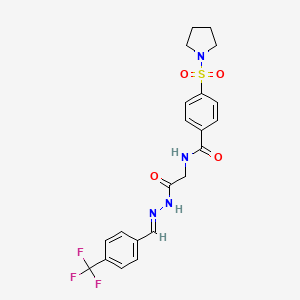
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B2531852.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2531855.png)
